(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol
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Overview
Description
(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound that belongs to the oxazoline family Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol can be achieved through several methods. One common approach involves the cyclization of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of 2-aminoethanol with ethyl chloroformate under basic conditions can yield the desired oxazoline ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form the corresponding oxazolidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of oxazolidines.
Substitution: Formation of various substituted oxazolines.
Scientific Research Applications
(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol: Similar structure but with a phenoxymethyl group instead of an ethyl group.
2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine: Contains two oxazoline rings and a pyridine core.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Contains a triazole ring instead of an oxazoline ring.
Uniqueness
(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of both an oxazoline ring and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
57101-67-4 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(4-ethyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C6H11NO2/c1-2-6(3-8)4-9-5-7-6/h5,8H,2-4H2,1H3 |
InChI Key |
GJQYUBSDVFSWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC=N1)CO |
Origin of Product |
United States |
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